molecular formula C10H13BN2O2 B2772097 (2-Isopropylindazol-5-yl)boronic acid CAS No. 1801155-98-5

(2-Isopropylindazol-5-yl)boronic acid

Cat. No.: B2772097
CAS No.: 1801155-98-5
M. Wt: 204.04
InChI Key: JDRHNTZUSGLDMC-UHFFFAOYSA-N
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Description

(2-Isopropylindazol-5-yl)boronic acid is a boronic acid derivative featuring an indazole ring substituted with an isopropyl group at the second position and a boronic acid group at the fifth position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (2-Isopropylindazol-5-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of boronic esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need to be considered in this context .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylindazol-5-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling.

    (2-Methylindazol-5-yl)boronic Acid: Similar

Properties

IUPAC Name

(2-propan-2-ylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-7(2)13-6-8-5-9(11(14)15)3-4-10(8)12-13/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRHNTZUSGLDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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